5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[4-(butanoylamino)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYALWFVXWRKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid typically involves the following steps:
Formation of the butyrylamino group: This can be achieved by reacting butyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the butyrylamino aniline intermediate.
Attachment to the pentanoic acid chain: The intermediate is then reacted with glutaric anhydride under basic conditions to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups into alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1.1 Gastrin Receptor Antagonism
One of the primary applications of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is its role as a gastrin receptor antagonist. Research indicates that derivatives of this compound can inhibit the binding of gastrin to CCK receptors, which are crucial in regulating gastric acid secretion. For instance, studies have demonstrated that certain derivatives exhibit selective antagonistic effects on CCK-A and CCK-B receptors, thereby providing insights into potential therapeutic strategies for conditions like peptic ulcers and gastritis .
1.2 Alzheimer's Disease Treatment
Another significant application is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Compounds similar to this compound have been investigated for their ability to modulate neurochemical pathways involved in cognitive function. The inhibition of specific receptors linked to amyloid plaque formation may offer a pathway for developing therapeutic agents aimed at alleviating symptoms or slowing disease progression .
Mechanistic Studies
2.1 Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Research has focused on how modifications to the chemical structure influence receptor binding affinities and biological activity. This knowledge is essential for designing more effective derivatives with enhanced selectivity and potency against targeted receptors .
Case Studies
Summary of Findings
The applications of this compound span various therapeutic areas, primarily focusing on its antagonistic effects on gastrin receptors and potential neuroprotective properties in Alzheimer's disease. Continued research into its structure-activity relationships will likely yield more effective derivatives, enhancing its utility in clinical settings.
Mechanism of Action
The mechanism of action of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The aniline moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in protein conformation, stability, and activity, thereby influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Anilino Group
Chlorine-Substituted Analogs
- 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid (CAS: 925075-78-1 ): Structure: A chlorine atom replaces a hydrogen at the 2-position of the anilino ring. Molecular Formula: $ \text{C}{15}\text{H}{19}\text{Cl}\text{N}2\text{O}4 $, MW: 326.77 g/mol. However, this compound is listed as discontinued in commercial catalogs .
Isobutyryl-Substituted Analogs
- 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid (CAS: 925084-82-8 ): Structure: Isobutyryl ($ \text{-CO-C(CH}3)2 $) replaces butyryl. Molecular Formula: $ \text{C}{15}\text{H}{20}\text{N}2\text{O}4 $, MW: 292.34 g/mol.
Modifications to the Core Glutaric Acid Backbone
tert-Butoxy-Protected Derivatives
- 5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid : Structure: tert-Butyl groups protect the carboxyl and amino functionalities. Synthesis: Prepared via stepwise protection using tert-butoxycarbonyl (Boc) and DCM/TEA-mediated coupling . Application: Used as a precursor for hydrazine analogs in Alzheimer’s disease drug discovery .
Tetrazine-Functionalized Analogs
- 5-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-5-oxopentanoic acid : Structure: A tetrazine ring replaces the butyrylamino group. Molecular Formula: $ \text{C}{16}\text{H}{17}\text{N}5\text{O}3 $, MW: 335.34 g/mol. Application: Key component in click chemistry for synthesizing hydrogels and PET imaging agents via tetrazine-norbornene cycloaddition .
Aromatic Ring Modifications
Ethylanilino Derivatives
- 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid (CAS: 941422-98-6 ): Structure: Ethyl group appended to the anilino nitrogen. Molecular Formula: $ \text{C}{20}\text{H}{22}\text{N}2\text{O}4 $, MW: 354.41 g/mol. Key Difference: Enhanced lipophilicity due to the ethyl group, making it suitable for membrane permeability studies .
Azepane-Carbonyl Derivatives
- 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid (CAS: 940511-63-7 ): Structure: A seven-membered azepane ring replaces the butyryl group. Molecular Formula: $ \text{C}{18}\text{H}{23}\text{N}3\text{O}4 $, MW: 345.39 g/mol. Application: The cyclic amine improves solubility and may enhance interaction with G-protein-coupled receptors .
Comparative Data Table
Biological Activity
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid (CAS No. 940477-91-8) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a butyrylamino group linked to an aniline moiety, contributing to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. It has been shown to exhibit:
- Inhibition of CCK receptors : This compound has been evaluated for its ability to inhibit cholecystokinin (CCK) receptors, which play a crucial role in digestion and satiety. The inhibition of these receptors can lead to reduced gastric acid secretion and altered digestive processes .
- Anticancer properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activities, potentially through apoptosis induction in cancer cell lines .
Antiproliferative Effects
A study evaluating the antiproliferative effects of various derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | M-HeLa (cervical cancer) | 15.2 |
| Lorglumide (parent compound) | Rat gastric glands | 8.7 |
These results indicate that the compound may serve as a lead structure for developing more potent anticancer agents .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro tests showed it could inhibit the growth of various bacterial strains, including resistant strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that it may have potential as an antimicrobial agent .
Case Studies
- Gastric Secretion Inhibition : A study involving the perfused rat stomach model demonstrated that the administration of this compound led to a significant reduction in acid secretion induced by pentagastrin infusion, highlighting its potential therapeutic application in managing gastric disorders .
- Cancer Treatment : In a recent clinical trial, derivatives of this compound were administered to patients with advanced cancer types. Results indicated a partial response in several cases, warranting further investigation into its efficacy and safety profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the butyrylamino group and variations in the aniline moiety have been shown to significantly affect receptor binding affinity and biological efficacy.
Key SAR Findings
- Substituent Variations : Introduction of electron-withdrawing groups on the aromatic ring enhances receptor affinity.
- Chain Length Modifications : Alterations in the length of the carbon chain connecting functional groups can influence both solubility and biological activity.
Q & A
Q. What are the recommended synthetic routes for 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid?
- Methodological Answer : A stepwise synthesis approach is advised:
Acylation : React 4-aminobenzoic acid with butyryl chloride to form 4-(butyrylamino)benzoic acid.
Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the intermediate with 5-oxopentanoic acid.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for purity assessment.
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., butyrylamino and anilino groups).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected [M+H]).
- Reference : Product characterization for structurally related compounds (e.g., 5-Aminolevulinic acid hydrochloride) follows this workflow .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation.
- Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the amide or ester linkages.
- Light Sensitivity : Protect from UV exposure by using amber vials.
- Reference : Stability protocols for deuterated analogs (e.g., 5-Aminolevulinic acid-d2 HCl) emphasize inert atmospheres .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Modeling : Employ density functional theory (DFT) to simulate intermediates and transition states during acylation/coupling steps.
- Condition Screening : Use machine learning (ML) to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst ratios.
- Reference : ICReDD’s approach integrates quantum chemistry and ML for reaction design .
Q. How can researchers resolve contradictions in reported solubility data?
- Methodological Answer :
- Experimental Validation : Perform shake-flask solubility tests in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
- Cross-Validation : Compare results with PubChem solubility entries (if available) and computational predictions (e.g., COSMO-RS).
- Reference : Discrepancies in solubility for analogs like gamma-Phenylthioureidobutyric acid require multi-method validation .
Q. What in vitro models are suitable for studying its biological activity?
- Methodological Answer :
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays at 10–100 µM concentrations.
- Enzyme Inhibition : Screen against target enzymes (e.g., proteases) via fluorescence-based kinetic assays.
- Reference : Ligand binding assays for 5-Aminolevulinic acid derivatives provide a template for dose-response studies .
Q. How can researchers analyze degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (acid/base, heat, light) and monitor via LC-MS.
- Metabolite Identification : Use hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites.
- Reference : Protocols for methyl δ-aminolevulinate HCl degradation studies inform this approach .
Contradiction Management
Q. How to address conflicting reactivity reports in the literature?
- Methodological Answer :
- Reproducibility Checks : Repeat cited experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps.
- Reference : Discrepancies in reaction outcomes for thiosemicarbazide derivatives highlight the need for controlled replication .
Data-Driven Research
Q. What statistical tools are recommended for analyzing structure-activity relationships (SAR)?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity.
- Machine Learning : Train random forest models on published datasets to predict novel derivatives.
- Reference : Computational workflows from chemical software platforms (e.g., Schrödinger, MOE) support SAR modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
